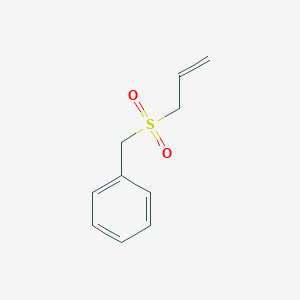

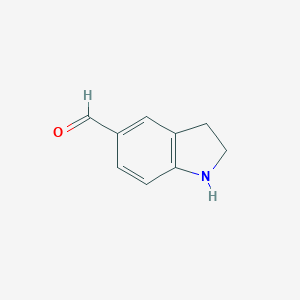

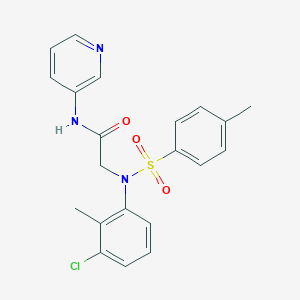

![molecular formula C15H20N2O3 B181020 [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid CAS No. 1033600-32-6](/img/structure/B181020.png)

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid, also known as 3-OPPPA, is a synthetic compound of acetic acid with a piperazine ring and a phenylpropyl side chain. It has been studied for its potential in various scientific applications, including drug synthesis and biochemical research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has demonstrated the synthesis and biological evaluation of compounds within the same chemical family, emphasizing their potential in medicinal chemistry and drug development. For instance, the study on the synthesis and biological activity of 3-acylmethylene-substituted 2-piperazinones reveals insights into the influence of substituents on biological activity, highlighting anti-inflammatory and analgesic properties (A. V. Milyutin et al., 1994). Similarly, the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase offers a glimpse into the antimicrobial and antitumor capabilities of these compounds (P. Dutta & W. Foye, 1990).

Impurity Profile and Stability Studies

The determination of the impurity profile of ethyl-2-(4-[(5R)-3[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate, citrate, showcases the importance of characterizing byproducts in drug development for ensuring the purity and safety of pharmaceutical compounds (A. Thomasberger et al., 1999). Furthermore, the stability study of a new pharmaceutical substance under stressful conditions provides valuable data on the environmental resilience of such compounds, essential for the development of regulatory documents and formulation stability (T. Gendugov et al., 2021).

Chelating Properties and ACE Inhibition

Research on chelating polymers, including the synthesis and acid dissociation behavior of various N-substituted diaminopolyacetic acid monomers, contributes to the understanding of the chelating properties of such compounds, with implications for their use in metal ion sequestration and detoxification processes (R. M. Genik-Sas-Berezowsky & I. H. Spinner, 1970). Additionally, the synthesis and evaluation of perhydroazepin-2-one derivatives as angiotensin-converting enzyme (ACE) inhibitors highlight the potential therapeutic applications of these compounds in the treatment of hypertension and related cardiovascular conditions (H. Yanagisawa et al., 1988).

Propiedades

IUPAC Name |

2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14(19)11-13-15(20)16-8-10-17(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUANFASSZWBAOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1)CC(=O)O)CCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388180 |

Source

|

| Record name | [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |

CAS RN |

1033600-32-6 |

Source

|

| Record name | [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

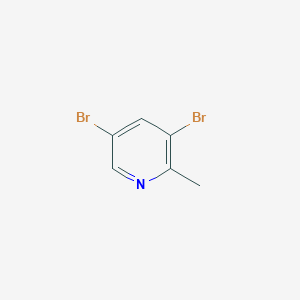

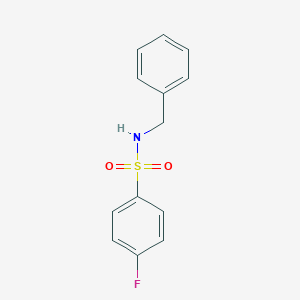

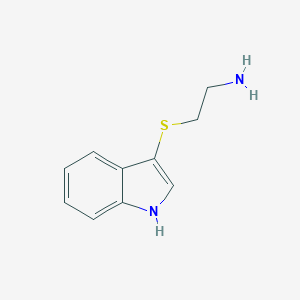

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

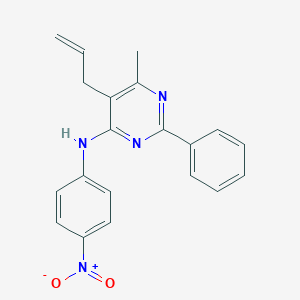

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)